N-[1-(6-fluoroquinazolin-4-yl)piperidin-3-yl]cyclopropanecarboxamide
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Overview
Description
N-[1-(6-fluoroquinazolin-4-yl)piperidin-3-yl]cyclopropanecarboxamide is a synthetic compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(6-fluoroquinazolin-4-yl)piperidin-3-yl]cyclopropanecarboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the quinazoline core: This step involves the reaction of 2-aminobenzonitrile with a suitable aldehyde or ketone to form the quinazoline ring.
Introduction of the fluoro group: The fluoro group is introduced via a nucleophilic substitution reaction using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Piperidine ring formation: The piperidine ring is formed through a cyclization reaction involving a suitable precursor, such as 1,3-difluorobenzene and piperidine-4-carboxylic acid.
Cyclopropanecarboxamide formation: The final step involves the reaction of the piperidine derivative with cyclopropanecarboxylic acid chloride under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[1-(6-fluoroquinazolin-4-yl)piperidin-3-yl]cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of quinazoline N-oxide derivatives.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives with various functional groups.
Scientific Research Applications
N-[1-(6-fluoroquinazolin-4-yl)piperidin-3-yl]cyclopropanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[1-(6-fluoroquinazolin-4-yl)piperidin-3-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to the desired biological effects. For example, it may inhibit the activity of a particular enzyme involved in cancer cell proliferation, thereby exerting its anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(6-fluoroquinazolin-4-yl)piperidin-4-yl]cyclopropanesulfonamide
- 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives
Uniqueness
N-[1-(6-fluoroquinazolin-4-yl)piperidin-3-yl]cyclopropanecarboxamide is unique due to its specific structural features, such as the presence of the cyclopropanecarboxamide group and the fluoroquinazoline core. These features contribute to its distinct biological activities and make it a valuable compound for further research and development.
Properties
Molecular Formula |
C17H19FN4O |
---|---|
Molecular Weight |
314.36 g/mol |
IUPAC Name |
N-[1-(6-fluoroquinazolin-4-yl)piperidin-3-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C17H19FN4O/c18-12-5-6-15-14(8-12)16(20-10-19-15)22-7-1-2-13(9-22)21-17(23)11-3-4-11/h5-6,8,10-11,13H,1-4,7,9H2,(H,21,23) |
InChI Key |
QLYYHBLIJJMCLK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NC=NC3=C2C=C(C=C3)F)NC(=O)C4CC4 |
Origin of Product |
United States |
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